molecular formula C11H13NO2 B12974115 (R)-3-Amino-3-(benzofuran-2-yl)propan-1-ol

(R)-3-Amino-3-(benzofuran-2-yl)propan-1-ol

Cat. No.: B12974115
M. Wt: 191.23 g/mol
InChI Key: XSIAFYFUXYHNRQ-SECBINFHSA-N
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Description

®-3-Amino-3-(benzofuran-2-yl)propan-1-ol is a chiral compound that features a benzofuran ring attached to a propanol backbone with an amino group at the third carbon

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(3R)-3-amino-3-(1-benzofuran-2-yl)propan-1-ol

InChI

InChI=1S/C11H13NO2/c12-9(5-6-13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m1/s1

InChI Key

XSIAFYFUXYHNRQ-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](CCO)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(benzofuran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of 3-(benzofuran-2-yl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired chiral alcohol.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst under controlled conditions. This method ensures high enantioselectivity and yields.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(benzofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohol derivatives.

    Substitution: Formation of ethers or halogenated compounds.

Scientific Research Applications

®-3-Amino-3-(benzofuran-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(benzofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzofuran ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.

    3-Amino-3-(benzofuran-2-yl)propan-1-ol: The racemic mixture containing both enantiomers.

    3-(Benzofuran-2-yl)propan-1-ol: Lacks the amino group, resulting in different reactivity and applications.

Uniqueness

®-3-Amino-3-(benzofuran-2-yl)propan-1-ol is unique due to its chiral nature, which imparts specific interactions with biological molecules. This makes it valuable in asymmetric synthesis and drug development, where enantioselectivity is crucial.

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